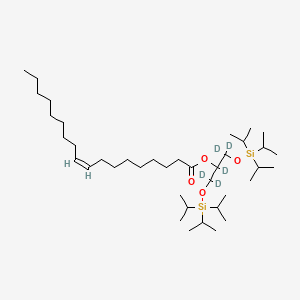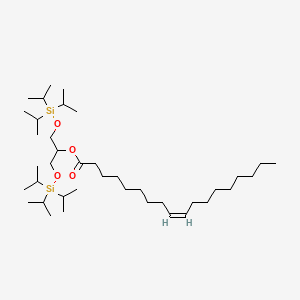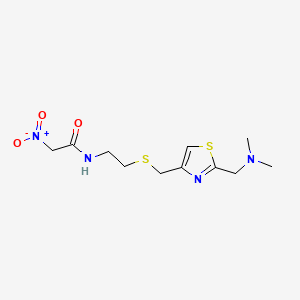
尼扎替丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nizatidine Amide is a derivative of Nizatidine, a histamine H2 receptor antagonist commonly used to treat conditions such as gastroesophageal reflux disease and peptic ulcer disease . Nizatidine Amide retains the core structure of Nizatidine but includes an amide functional group, which can influence its chemical properties and biological activity.
科学研究应用
Nizatidine Amide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on histamine receptors and other biological targets. It can be used in assays to understand receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to gastric acid secretion.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Nizatidine Amide primarily targets the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.
Mode of Action
Nizatidine Amide acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The compound also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .
Biochemical Pathways
The primary biochemical pathway affected by Nizatidine Amide is the gastric acid secretion pathway . By inhibiting the action of histamine on stomach cells, Nizatidine Amide reduces stomach acid production . This action can affect downstream effects such as the digestion and absorption of food.
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of Nizatidine Amide, influencing its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of Nizatidine Amide’s action primarily involve the reduction of gastric acid production. By inhibiting the action of histamine on stomach cells, Nizatidine Amide reduces stomach acid production . This reduction can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nizatidine Amide. For instance, the presence of food in the stomach can affect the absorption and subsequent effectiveness of the compound. Additionally, certain manufacturing processes and components used in the formulation of the drug can potentially lead to the formation of nitrosamine impurities , which are known carcinogens. Therefore, it’s crucial to have stringent control strategies during the manufacturing process to ensure the safety and efficacy of the drug.
生化分析
Biochemical Properties
Nizatidine Amide, like Nizatidine, is likely to interact with the histamine H2 receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, Nizatidine Amide may reduce stomach acid production
Cellular Effects
Based on its similarity to Nizatidine, it may influence cell function by reducing stomach acid production, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nizatidine, a related compound, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It’s plausible that Nizatidine Amide may exert its effects at the molecular level through a similar mechanism, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nizatidine, a related compound, is metabolized in the liver It’s plausible that Nizatidine Amide may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nizatidine Amide typically involves the reaction of Nizatidine with an appropriate amide-forming reagent. One common method is the reaction of Nizatidine with acyl chlorides or anhydrides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of Nizatidine Amide may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be more efficient than batch processes. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions: Nizatidine Amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding nitriles or carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the amide group can yield amines, often using reagents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming new amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: New amide derivatives with varied alkyl or acyl groups.
相似化合物的比较
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: Known for its longer duration of action compared to Nizatidine.
Cimetidine: The first H2 receptor antagonist developed, with a different side effect profile.
Uniqueness: Nizatidine Amide’s unique structure, with the inclusion of an amide group, may offer distinct pharmacokinetic and pharmacodynamic properties. This can result in different therapeutic effects and side effect profiles compared to other H2 receptor antagonists .
属性
IUPAC Name |
N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJOOHIZNUJXJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188666-11-7 |
Source


|
| Record name | Nizatidine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188666117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIZATIDINE AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN2E59SUT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
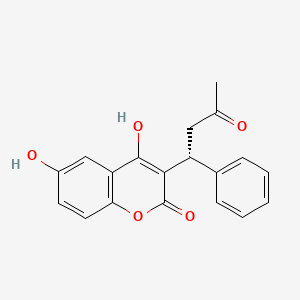
![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)
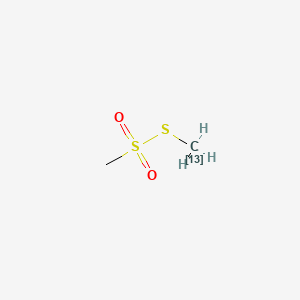
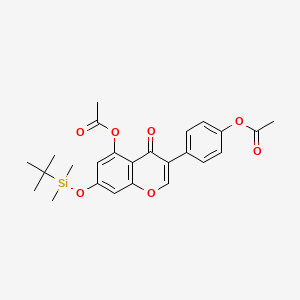
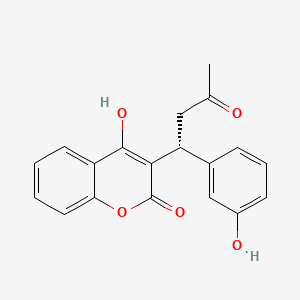
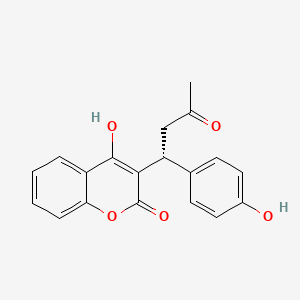
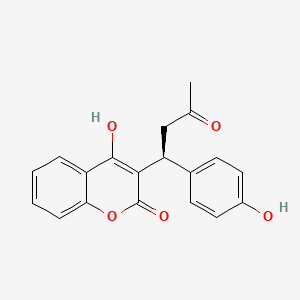
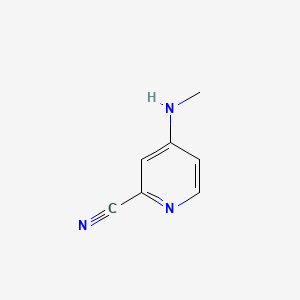
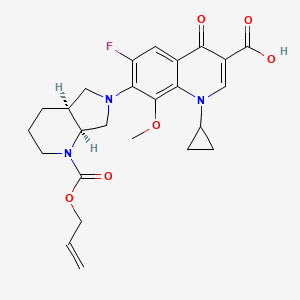

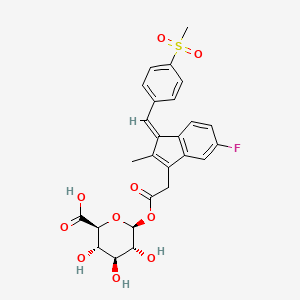
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
